molecular formula C22H28O4S B12582555 Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate CAS No. 648436-59-3

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate

Cat. No.: B12582555
CAS No.: 648436-59-3
M. Wt: 388.5 g/mol
InChI Key: WCSVDGRTCIQPJU-UHFFFAOYSA-N
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Description

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate is an organic compound that belongs to the class of sulfonyl benzoates This compound features a benzene ring substituted with a sulfonyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate typically involves a multi-step process. One common method includes the sulfonation of 2-hexyl-4,5-dimethylbenzene followed by esterification with methyl 4-hydroxybenzoate. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation reaction. The esterification step may involve the use of a dehydrating agent like thionyl chloride to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ester functional group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfonyl)benzoate: can be compared with other sulfonyl benzoates and esters, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.

Properties

CAS No.

648436-59-3

Molecular Formula

C22H28O4S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfonylbenzoate

InChI

InChI=1S/C22H28O4S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)27(24,25)20-12-10-18(11-13-20)22(23)26-4/h10-15H,5-9H2,1-4H3

InChI Key

WCSVDGRTCIQPJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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